molecular formula C10H12F5NO2 B2997112 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2320956-22-5

2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B2997112
CAS No.: 2320956-22-5
M. Wt: 273.203
InChI Key: JAMFQAGVRKGXRD-UHFFFAOYSA-N
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Description

This compound features a 6-azaspiro[2.5]octane core, characterized by a spirocyclic structure (two rings sharing a single atom) with a 6-membered nitrogen-containing ring fused to a 3-membered cyclopropane-like ring. The molecule is substituted with two fluorine atoms at the 1,1-positions of the spiro system and a 2,2,2-trifluoroethyl carboxylate ester at the 6-position.

Fluorination is a critical design strategy in medicinal chemistry, as it modulates bioavailability, membrane permeability, and enzymatic resistance . The combination of spirocyclic architecture and fluorine substitution makes this compound a promising candidate for drug discovery, particularly in central nervous system (CNS) or protease inhibitor therapies.

Properties

IUPAC Name

2,2,2-trifluoroethyl 2,2-difluoro-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F5NO2/c11-9(12)5-8(9)1-3-16(4-2-8)7(17)18-6-10(13,14)15/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMFQAGVRKGXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of 1,1-difluoro-6-azaspiro[2.5]octane with 2,2,2-trifluoroethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous fluorinated reagents.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The trifluoroethyl group can be replaced by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products would include derivatives where the trifluoroethyl group is replaced by the nucleophile.

    Hydrolysis: The major product would be 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylic acid.

    Oxidation and Reduction: Products would vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2

    Medicinal Chemistry: Its unique structure and fluorine content make it a candidate for drug development, particularly for compounds targeting the central nervous system.

    Materials Science: The compound’s stability and electronic properties could be useful in the development of advanced materials, such as fluorinated polymers or coatings.

    Chemical Biology: It can be used as a probe or building block in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action for 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and metabolic stability.

Comparison with Similar Compounds

Key Structural Features and Physicochemical Properties

The table below compares the target compound with structurally similar azaspiro derivatives, emphasizing substituent variations and fluorine content:

Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Substituents Key Structural Differences Reference
2,2,2-Trifluoroethyl 1,1-Difluoro-6-azaspiro[2.5]octane-6-carboxylate Not explicitly listed C₁₁H₁₂F₅NO₂ 297.21 g/mol 1,1-difluoro (spiro core); 2,2,2-trifluoroethyl (ester) Reference compound
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride 1630906-35-2 C₇H₁₂ClF₂N 195.63 g/mol 1,1-difluoro (spiro core) Smaller 5-azaspiro ring; lacks ester group
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride 1780964-59-1 C₉H₁₅ClF₂N 222.67 g/mol 8,8-difluoro (spiro core) Larger 4.5-spiro system (6- vs. 7-membered ring)
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate 21850-52-2 C₁₂H₁₇NO₂ 207.27 g/mol None Non-fluorinated; diene system introduces unsaturation
Benzyl 5-(4-cyanophenyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate 2760790-39-2 C₂₃H₂₀F₂N₂O₂ 406.42 g/mol 1,1-difluoro (spiro core) Benzyl ester; 4-cyanophenyl substituent

Functional Group Impact

  • Trifluoroethyl Ester vs. Benzyl/Ethyl Esters : The 2,2,2-trifluoroethyl group increases electron-withdrawing effects and metabolic stability compared to benzyl or ethyl esters, which are more prone to esterase hydrolysis .
  • Spiro Ring Size : The 6-azaspiro[2.5]octane system provides a balance between conformational rigidity and synthetic accessibility. Larger spiro systems (e.g., 4.5-decane in CAS 1780964-59-1) may reduce solubility due to increased hydrophobicity .
  • Fluorine Position : 1,1-Difluoro substitution on the spiro core enhances dipole interactions in binding pockets, whereas 8,8-difluoro substitution (CAS 1780964-59-1) may alter ring puckering and steric effects .

Research Implications

The trifluoroethyl ester and difluorinated spiro core in the target compound offer distinct advantages over analogs:

  • Enhanced Bioavailability : Fluorine’s electronegativity reduces basicity of adjacent amines, improving blood-brain barrier penetration .
  • Metabolic Resistance : The trifluoroethyl group resists oxidative metabolism, extending half-life in vivo compared to ethyl or benzyl esters .

Future studies should explore structure-activity relationships (SAR) by modifying the spiro ring size, fluorine substitution patterns, and ester groups to optimize therapeutic efficacy.

Biological Activity

2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure and the presence of multiple fluorine atoms. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds characterized by a bicyclic structure that incorporates nitrogen and fluorine atoms. The molecular formula is C10H12F5NO2C_{10}H_{12}F_5NO_2, and it has a molecular weight of approximately 267.20 g/mol. The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The fluorine atoms may enhance binding affinity through electronic effects, potentially leading to increased therapeutic efficacy.

Medicinal Chemistry Applications

Research indicates that this compound may exhibit significant activity against various biological targets:

  • CNS Targeting : Its unique structure suggests potential applications in drug development for central nervous system disorders.
  • Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory activity, which could be relevant for therapeutic applications in conditions like arthritis .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityReference
2,2-Difluoro-6-azaspiro[3.4]octaneAnti-inflammatory
CGP 28238Analgesic and anti-inflammatory
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylatePotential CNS activity

Case Studies and Research Findings

  • Study on Fluorinated Compounds : A study highlighted the enhanced potency of fluorinated compounds in modulating inflammatory pathways, suggesting that the trifluoroethyl group might confer similar benefits to this compound .
  • Cytotoxicity Assessment : In vitro assessments have shown that related compounds exhibit low cytotoxicity while maintaining high potency against specific targets, indicating a favorable safety profile for further development .
  • Fluorinated Drug Development : The presence of fluorine in drug candidates has been linked to improved pharmacokinetic properties, including better absorption and distribution in biological systems.

Future Directions in Research

Given its promising characteristics, further research is warranted to explore:

  • In Vivo Studies : To assess the pharmacodynamics and pharmacokinetics in live models.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Development of Derivatives : To optimize the structure for enhanced activity or reduced side effects.

Q & A

Q. What synthetic strategies are employed to construct the 6-azaspiro[2.5]octane core in this compound?

The spirocyclic core is typically synthesized via intramolecular cyclization or coupling reactions. For example, bromoethoxy intermediates (e.g., 2-bromoethoxy phenyl derivatives) react with amines or carboxylates under anhydrous conditions. Triethylamine (Et₃N) is often used to neutralize acids generated during esterification, as seen in the synthesis of analogous fluorinated spiro compounds in EP 4374877 A2 . Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize reactive intermediates .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F): ¹⁹F NMR is indispensable for verifying fluorine environments and detecting defluorination byproducts .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities.
  • X-ray Crystallography: Resolves conformational ambiguities in spirocyclic systems, as demonstrated in phosphazene derivatives .

Q. How do fluorine substituents influence the compound’s physicochemical properties?

Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation sites and reduces basicity of adjacent amines, improving membrane permeability. The trifluoroethyl ester group increases lipophilicity (logP), which impacts bioavailability. These effects are consistent with trends observed in fluorinated pharmaceuticals .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of 6-azaspiro[2.5]octane derivatives?

  • Chiral Resolving Agents: Use enantiopure starting materials or chiral catalysts to enforce stereospecificity.
  • Dynamic NMR and NOE Experiments: Elucidate spatial arrangements of substituents and confirm stereochemical outcomes .
  • Low-Temperature Reactions: Minimize racemization, as applied in EP 4374877 A2 for analogous compounds .

Q. What strategies mitigate defluorination during synthesis of heavily fluorinated spirocycles?

  • Mild Conditions: Reactions at 0–25°C in aprotic solvents (e.g., THF, DCM) reduce fluorine loss.
  • Controlled Stoichiometry: Avoid excess bases or nucleophiles that may displace fluorine atoms.
  • Real-Time Monitoring: ¹⁹F NMR tracks defluorination, enabling rapid optimization .

Q. Table 1: Synthetic Parameters for Fluorinated Spirocyclic Derivatives

ParameterExample ConditionsReference
Reaction Temperature0°C to room temperature
SolventTHF, DCM
Catalyst/BaseEt₃N, DIAD, PPh₃
Reaction Time3–7 days

Q. Table 2: Key Physicochemical Impacts of Fluorine

PropertyFluorine EffectReference
Metabolic StabilityBlocks oxidation sites (CYP450 inhibition)
Lipophilicity (logP)Increased via trifluoroethyl group
Conformational RigiditySpirocyclic structure restricts rotation

Methodological Notes

  • Synthesis Optimization: Iterative adjustment of solvent polarity (e.g., switching from THF to DMF) can improve yields in coupling reactions .
  • Purification: Column chromatography with silica gel (hexane/EtOAc gradients) effectively isolates spirocyclic products .
  • Safety: Fluorinated intermediates may generate corrosive byproducts (e.g., HF); use fluoropolymer-lined reactors and proper PPE .

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